

Nms-873 as a dual inhibitor of Complex I and ATP synthase

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Compound of Interest

Compound Name: Nms-873

Cat. No.: B612292

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An In-depth Technical Guide to **NMS-873** as a Dual Inhibitor of Complex I and ATP Synthase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NMS-873 was initially identified and has been widely characterized as a potent, allosteric, and highly selective inhibitor of the AAA ATPase Valosin-Containing Protein (VCP/p97). It binds to an allosteric site in the D2 domain, interrupting the enzyme's catalytic cycle and inducing cancer cell death through mechanisms like the unfolded protein response (UPR) and interference with autophagy. However, subsequent research has revealed a significant off-target effect: **NMS-873** also functions as a dual inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by targeting both Complex I and ATP synthase (Complex V). This dual action complicates the interpretation of cellular toxicity data and underscores the importance of understanding its complete pharmacological profile. This guide provides a comprehensive technical overview of **NMS-873**'s dual inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: On-Target vs. Off-Target Effects

While **NMS-873** is a highly potent inhibitor of VCP/p97 with a nanomolar IC₅₀, its effects on cellular metabolism and viability are not solely attributable to this activity. A serendipitous

discovery revealed that **NMS-873** treatment rapidly induces aerobic fermentation (a shift to glycolysis even in the presence of oxygen) in cultured cells, a hallmark of mitochondrial dysfunction. Further investigation confirmed that **NMS-873** directly inhibits two key components of the electron transport chain:

- Complex I (NADH:ubiquinone oxidoreductase): **NMS-873** is a potent inhibitor of Complex I, the first and largest enzyme in the respiratory chain. This inhibition blocks the oxidation of NADH, impedes the electron flow, and reduces the pumping of protons across the inner mitochondrial membrane.
- ATP Synthase (Complex V): **NMS-873** acts as a weak inhibitor of ATP synthase. This effect is observed at significantly higher concentrations than those required for VCP/p97 inhibition but contributes to the overall disruption of oxidative phosphorylation.

The combined inhibition of these two complexes leads to a significant decrease in mitochondrial ATP production, forcing cells to rely on glycolysis for their energy needs. This metabolic shift is a critical component of the cellular toxicity observed with **NMS-873** treatment.

Data Presentation

The inhibitory activities of **NMS-873** against its primary on-target enzyme and its off-target mitochondrial complexes are summarized below. For comparison, antiproliferative activities in common cancer cell lines are also included.

Table 1: Biochemical Inhibitory Activity of NMS-873

Target	Assay Type	IC50 Value	Notes	Reference(s)
VCP/p97	Recombinant Enzyme ATPase Assay	30 nM	Potent, allosteric, and specific inhibition.	[1] [2]
Complex I	Mitochondrial Respiration Assay (L929 cells)	1.3 μ M	Potent inhibition of Complex I-dependent ATP synthesis.	
Glycometabolism	Lactate/Glucose Flux (HCT116 cells)	~10 nM	Reflects cellular consequence of OXPHOS inhibition.	
ATP Synthase	In Vitro Mitochondrial ATPase Assay	Weak Inhibition	Only inhibits at high concentrations, much higher than its IC50 for ATP production.	

Table 2: Cellular Antiproliferative Activity of NMS-873

Cell Line	Cancer Type	IC50 Value	Incubation Time	Reference(s)
HCT116	Colorectal Carcinoma	380 - 400 nM	72 hours	[1]
HeLa	Cervical Cancer	700 nM	72 hours	[1]
Various	Hematological & Solid Tumors	80 nM - 2.0 μ M	72 hours	[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are summaries of the key experiments used to characterize the dual

inhibitory effects of **NMS-873**.

VCP/p97 ATPase Activity Assay (NADH-Coupled)

This biochemical assay measures the enzymatic activity of purified VCP/p97 by quantifying ADP production.

- Principle: A two-step enzymatic reaction where the ADP produced by VCP is used to generate pyruvate, which is then measured by the consumption of NADH.
- Methodology:
 - Reaction Part 1 (ATP Regeneration):
 - Recombinant VCP/p97 is incubated with **NMS-873** (or DMSO control) in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).
 - The reaction is initiated by adding ATP along with an ATP-regenerating system (40 U/mL pyruvate kinase and 3 mM phosphoenolpyruvate).
 - During this phase, VCP hydrolyzes ATP to ADP. The pyruvate kinase immediately uses the ADP to convert phosphoenolpyruvate to pyruvate, regenerating ATP. This keeps the ATP concentration constant and produces a stoichiometric amount of pyruvate.
 - Reaction Part 2 (NADH Depletion):
 - The VCP reaction is quenched with 30 mM EDTA.
 - Lactic dehydrogenase (40 U/mL) and NADH (250 μM) are added. The lactic dehydrogenase converts the pyruvate to lactate, oxidizing a stoichiometric amount of NADH to NAD⁺.
 - Detection: The decrease in NADH absorbance is measured spectrophotometrically at 340 nm. The rate of NADH depletion is directly proportional to the VCP ATPase activity.^[2]

Mitochondrial Respiration & ATP Production Assay

This assay assesses the impact of **NMS-873** on the function of the electron transport chain in isolated mitochondria.

- Principle: The rate of ATP synthesis by isolated mitochondria is measured in real-time using a luciferase-based system, with specific substrates provided to interrogate different parts of the electron transport chain.
- Methodology:
 - Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue using standard differential centrifugation protocols.
 - Assay Setup:
 - Isolated mitochondria are suspended in a respiration buffer (e.g., 10 mM Tris-HCl, 10 mM potassium phosphate).
 - To measure Complex I-dependent respiration, substrates like malate or glutamate are added. To bypass Complex I and measure Complex II-dependent respiration, succinate is used.
 - A luciferase/luciferin reagent (e.g., Promega ENLITEN) is added to the suspension.
 - Measurement: The reaction is initiated by adding ADP. As mitochondria produce ATP via oxidative phosphorylation, the luciferase enzyme uses it to generate light.
 - Inhibition: **NMS-873** is added at various concentrations to determine its inhibitory effect on the rate of luminescence (ATP production). An IC50 value can be calculated from the dose-response curve.

Cell Viability / Antiproliferation Assay

This assay determines the concentration at which **NMS-873** inhibits cell growth or induces cell death.

- Principle: Cellular viability is often correlated with the total amount of ATP in a cell population. A decrease in ATP signifies metabolic disruption or cell death.

- Methodology:
 - Cell Plating: Cancer cells (e.g., HCT116) are seeded in 384-well plates and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with a serial dilution of **NMS-873** (typically 8 dilution points, in duplicate) for 72 hours.
 - Lysis and ATP Measurement: A reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and contains a thermostable luciferase and luciferin.
 - Detection: The resulting luminescence, which is proportional to the amount of ATP present, is measured using a plate reader.
 - Analysis: The percentage of growth relative to untreated controls is calculated, and IC50 values are determined from the dose-response curve.[\[1\]](#)[\[2\]](#)

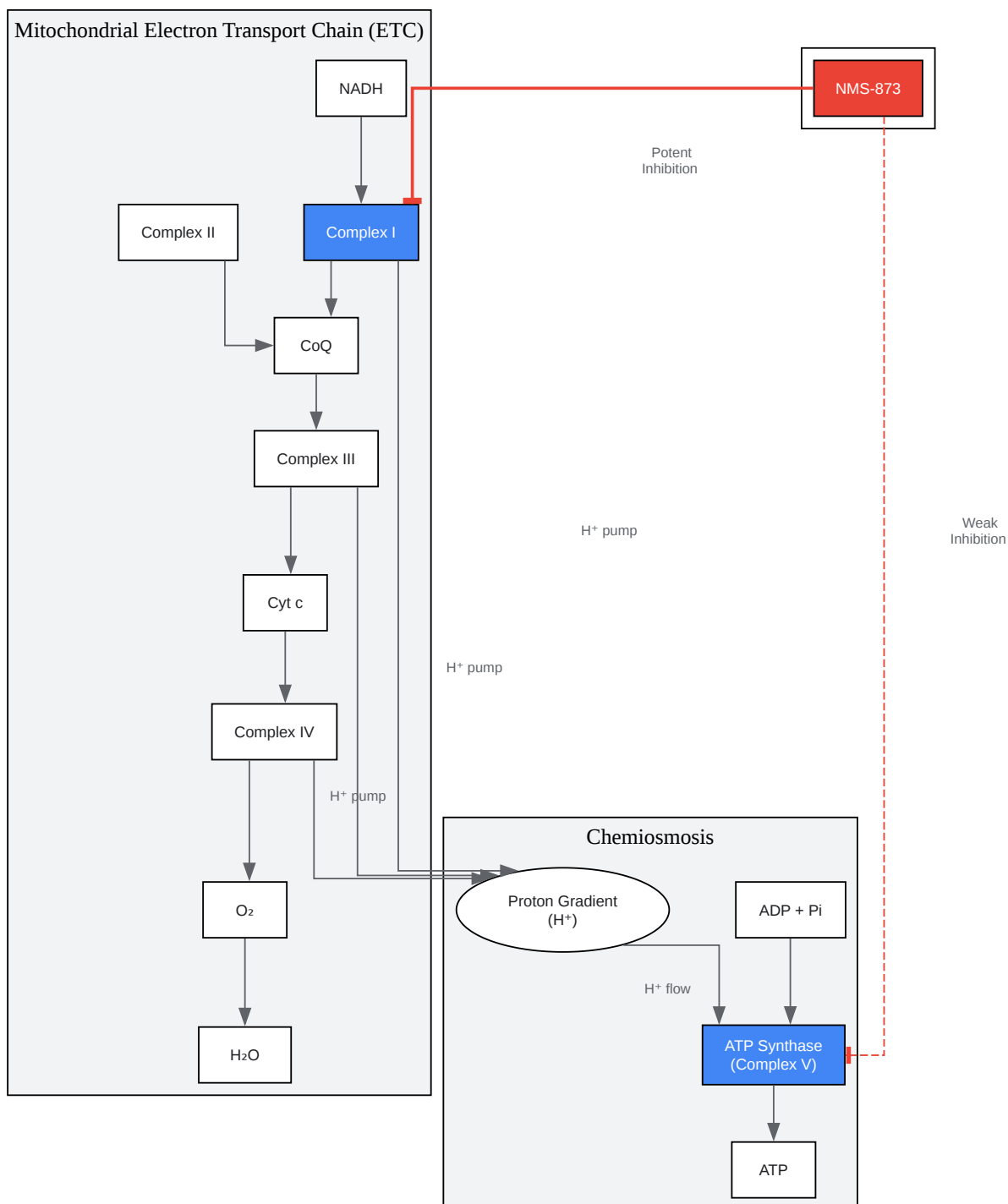
Lactate and Glucose Measurement

This assay quantifies the metabolic shift towards glycolysis caused by mitochondrial inhibition.

- Principle: Inhibition of OXPHOS forces cells to upregulate glycolysis to meet ATP demands, resulting in increased glucose consumption from the media and increased secretion of lactate as a byproduct.
- Methodology:
 - Cell Culture and Treatment: Cells are cultured in standard media and treated with various concentrations of **NMS-873** for a defined period (e.g., 6 or 24 hours).
 - Media Collection: At the end of the treatment period, the conditioned culture medium is collected.
 - Quantification: The concentrations of glucose and lactate in the collected media are measured using commercially available colorimetric or fluorescent assay kits. A decrease in media glucose and an increase in media lactate indicate a shift to aerobic glycolysis.

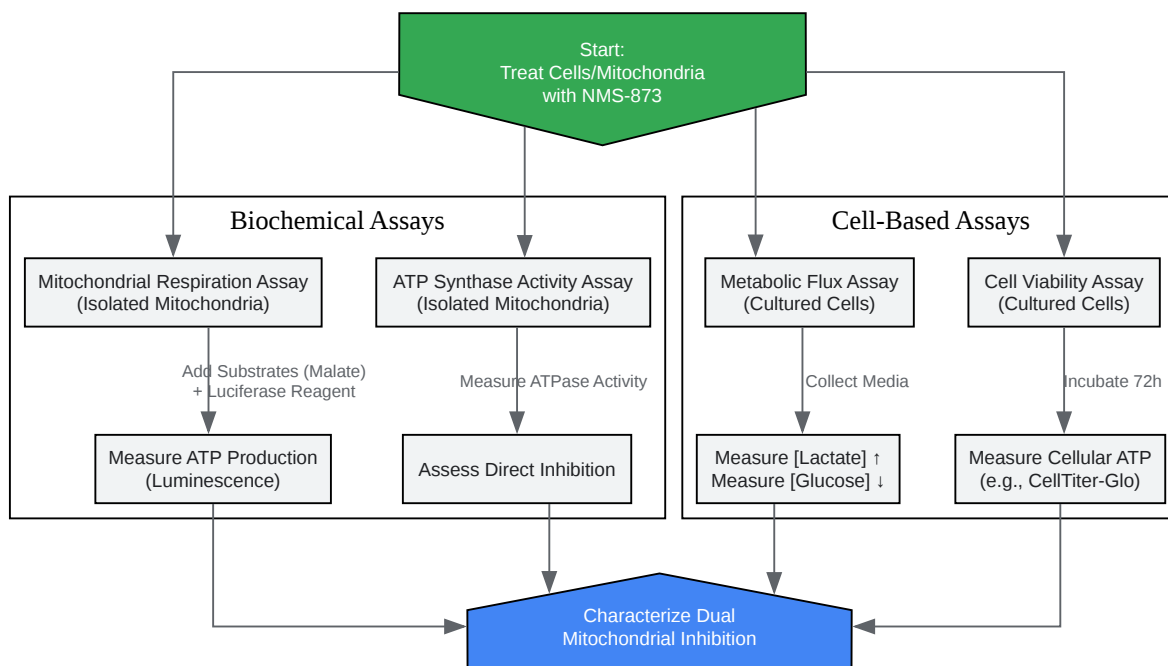
Mandatory Visualizations

Signaling and Logic Diagrams (Graphviz)

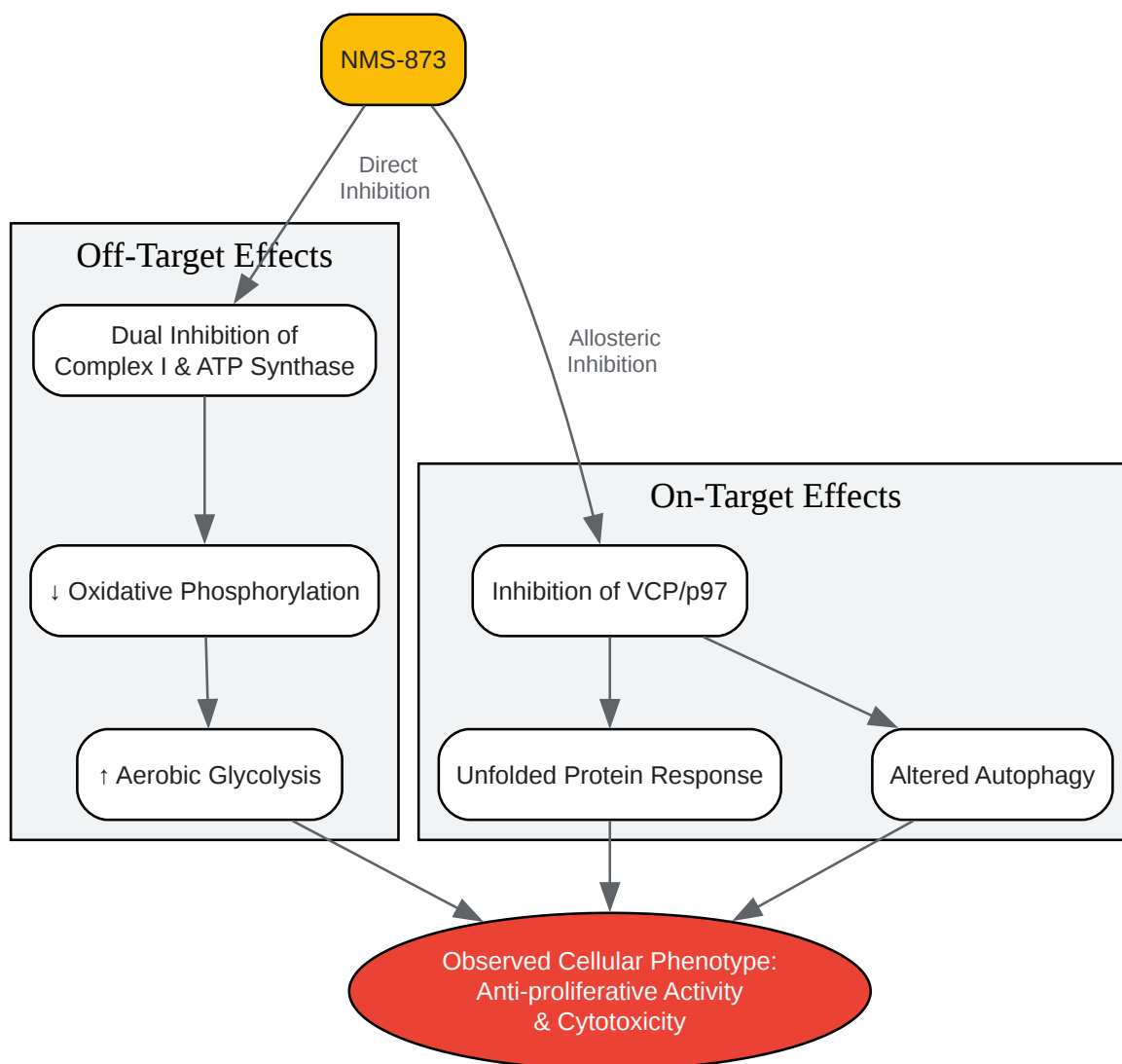


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Caption: **NMS-873** inhibits Oxidative Phosphorylation at Complex I and Complex V.

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Caption: Experimental workflow for evaluating mitochondrial inhibition by **NMS-873**.



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Caption: Logical relationship of **NMS-873**'s on-target and off-target effects.

Conclusion

NMS-873 is a valuable chemical probe for studying the function of VCP/p97. However, its utility is framed by the critical understanding of its off-target effects on mitochondrial respiration. The compound's potent inhibition of Complex I and weaker inhibition of ATP synthase contribute significantly to its cytotoxic profile by disrupting cellular energy metabolism. For drug development professionals, this dual mechanism presents both challenges and opportunities, potentially offering a multi-pronged therapeutic attack on cancer cells, which are often

metabolically stressed. For researchers, it is imperative to consider these VCP-independent effects when interpreting experimental results. Future studies using **NMS-873** should include controls to dissect the contributions of VCP/p97 inhibition versus mitochondrial dysfunction to the observed cellular phenotypes.

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